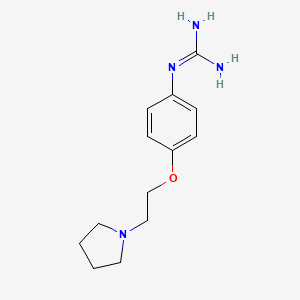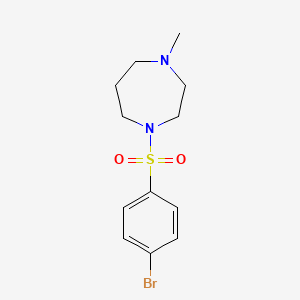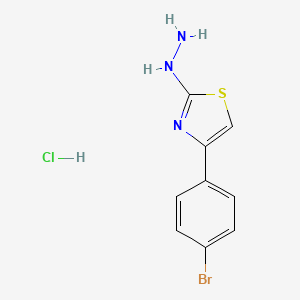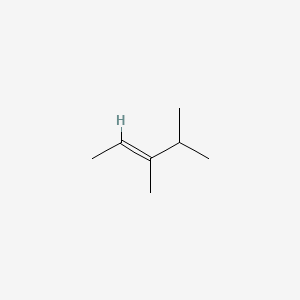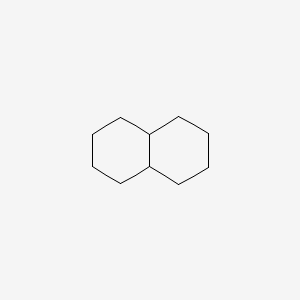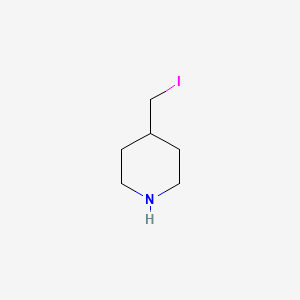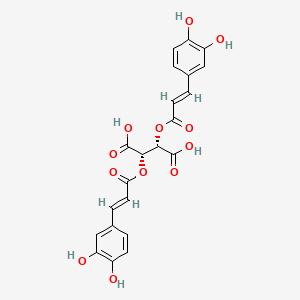
D-Chicoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chicoric acid, also known as D-chicate or L-dcta, belongs to the class of organic compounds known as tetracarboxylic acids and derivatives. These are carboxylic acids containing exactly four carboxyl groups. Chicoric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, chicoric acid is primarily located in the membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Cognitive Impairment and Antioxidant Defense
D-Chicoric acid has been studied for its effects on cognitive impairment induced by oxidative stress. In a study, chicoric acid supplementation was shown to ameliorate cognitive impairment in mice and SH-SY5Y cells by promoting the antioxidant defense system. This effect was attributed to its role in activating the Nrf2 antioxidative defense system, thus indicating its potential in nutritional strategies against oxidative stress-related cognitive impairment (Wang et al., 2017).
Bioactivity and Distribution
Chicoric acid, identified in various plants, has been noted for its health benefits. It's used as a quality indicator in food processing and may offer health advantages. This review discusses chicoric acid's identification, quantification methods, biosynthesis, and potential research areas (Lee & Scagel, 2013).
Inflammation and Oxidative Stress in Liver Injury
Chicoric acid shows promise in treating acute liver injury. It reduces serum aspartate aminotransferase and alanine aminotransferase levels, and mortality in liver injury models. Its mechanism involves restraining MAPKs and NF-κB to alleviate inflammation and activating Nrf2 pathway and autophagy (Li et al., 2020).
Lifespan Extension
Chicoric acid extends lifespan in Caenorhabditis elegans, partly through the aak-2 and skn-1 pathways. It delays declines in pumping rate and locomotive activity, indicators of aging, and enhances resistance to oxidative stress (Peng et al., 2019).
Allergic Inflammation
Chicoric acid demonstrates antiallergic-related anti-inflammatory effects in human mast cells and anaphylactic activity in mice. It modulates mast cell-mediated allergic responses, suggesting its potential as a treatment for allergy-related inflammatory disorders (Lee et al., 2015).
HIV-1 Integrase Inhibitors
D-Chicoric acid retains inhibitory potency against HIV-1 integrase equal to its L-counterpart. The study identifies new integrase inhibitors, suggesting potential in HIV-1 treatment (Lin et al., 1999).
Propiedades
Número CAS |
52248-48-3 |
|---|---|
Nombre del producto |
D-Chicoric acid |
Fórmula molecular |
C22H18O12 |
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m0/s1 |
Clave InChI |
YDDGKXBLOXEEMN-QFZCZCNSSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H](C(=O)O)[C@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |
Otros números CAS |
70831-56-0 |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



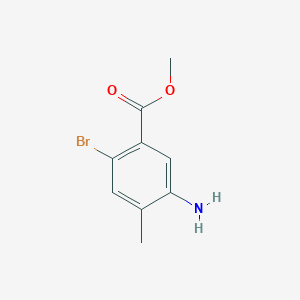
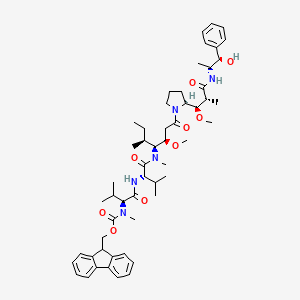
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3029007.png)
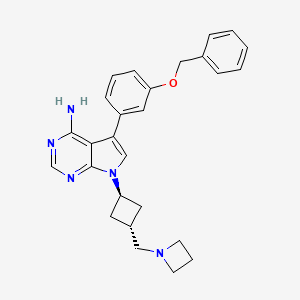
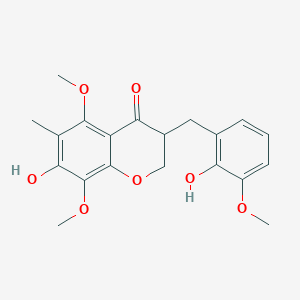
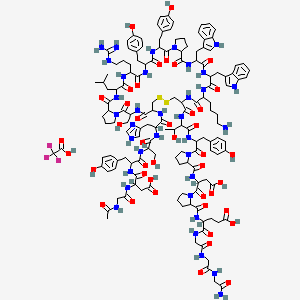
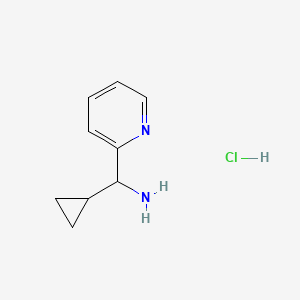
![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)
